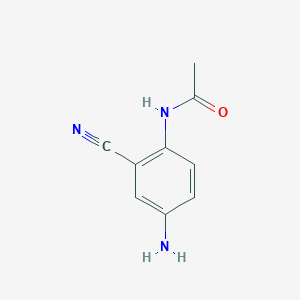

N-(4-amino-2-cyanophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

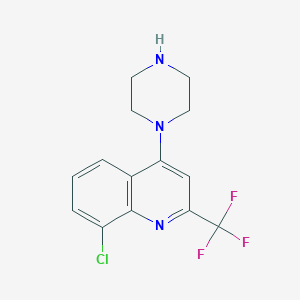

N-(4-amino-2-cyanophenyl)acetamide is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is also known as an impurity of Dabigatran, a nonpeptide and direct thrombin inhibitor .

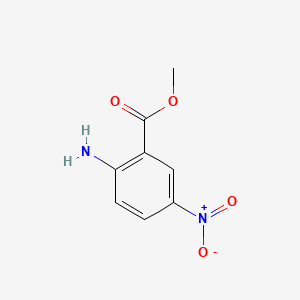

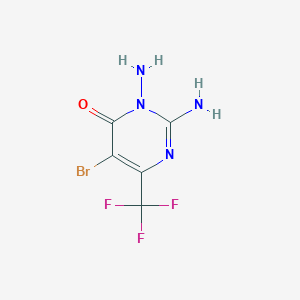

Molecular Structure Analysis

The molecular structure of N-(4-amino-2-cyanophenyl)acetamide can be represented by the SMILES stringN#CC1=CC(N)=CC=C1NC(C)=O . This indicates that the molecule contains a cyanophenyl group (N#CC1=CC(N)=CC=C1) attached to an acetamide group (NC©=O). Physical And Chemical Properties Analysis

N-(4-amino-2-cyanophenyl)acetamide is a powder with a melting point of 185-186°C . Its InChI code is1S/C9H9N3O/c1-6(13)12-9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(4-amino-2-cyanophenyl)acetamide: is a precursor for the synthesis of various heterocyclic compounds. Its cyano and amide groups are reactive sites that can undergo cyclization reactions to form diverse heterocycles, which are crucial in medicinal chemistry for their biological activities .

Biological Activity

The compound has been studied for its potential biological activities. Derivatives of cyanoacetamide, like N-(4-amino-2-cyanophenyl)acetamide , have drawn attention due to their reported bioactivities, which could lead to the development of new chemotherapeutic agents .

Material Science

In material science, N-(4-amino-2-cyanophenyl)acetamide can be used to modify the properties of materials. Its functional groups allow for chemical modifications that can enhance material characteristics such as stability, conductivity, and reactivity .

Chemical Synthesis

This compound serves as an intermediate in chemical synthesis processes. Its structure is amenable to various chemical reactions, making it a versatile building block for synthesizing complex organic molecules .

Electrocatalysis

N-(4-amino-2-cyanophenyl)acetamide: may find applications in electrocatalysis. Its chemical structure could be utilized in the synthesis of electrocatalysts or as a part of the catalytic system, particularly in reactions involving carbon-hydrogen bond activation .

Analytical Chemistry

Due to its distinct chemical properties, N-(4-amino-2-cyanophenyl)acetamide can be used in analytical chemistry as a reagent or a standard for calibrating instruments and validating analytical methods .

Chromatography

In chromatography, it can act as a standard or a derivative for the analysis of complex mixtures. Its unique structure allows for easy detection and quantification when used as a chromatographic marker .

Pharmaceutical Research

As a potential intermediate in pharmaceutical synthesis, N-(4-amino-2-cyanophenyl)acetamide can be used to develop new drug candidates, especially in the design of molecules with specific pharmacological targets .

properties

IUPAC Name |

N-(4-amino-2-cyanophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)12-9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWFDWDHFCFPPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378924 |

Source

|

| Record name | N-(4-amino-2-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-cyanophenyl)acetamide | |

CAS RN |

73894-39-0 |

Source

|

| Record name | N-(4-Amino-2-cyanophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73894-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-amino-2-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)